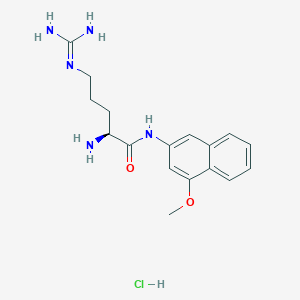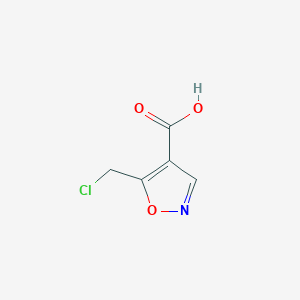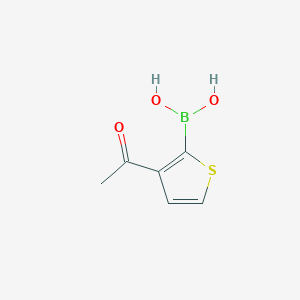
4-Bromo-2-chloro-6-(trifluoromethoxy)aniline
Overview
Description
“4-Bromo-2-chloro-6-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 885266-98-8 . It has a molecular weight of 290.47 . The IUPAC name for this compound is 4-bromo-2-chloro-6-(trifluoromethoxy)aniline . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-chloro-6-(trifluoromethoxy)aniline” is 1S/C7H4BrClF3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-Bromo-2-chloro-6-(trifluoromethoxy)aniline” is a solid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Agrochemical Synthesis
4-Bromo-2-chloro-6-(trifluoromethoxy)aniline is utilized as an intermediate in the synthesis of agrochemical products. An example includes the improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate. This compound is prepared from 4-trifluoromethoxy aniline under optimal conditions, achieving high yields and purity, indicating its significance in developing agrochemical intermediates with high efficiency and selectivity (Ding Zhi-yuan, 2011).
Nonlinear Optical (NLO) Materials
Research also points to the potential use of derivatives of 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline in nonlinear optical (NLO) materials. The combined experimental and theoretical vibrational analysis of related compounds, such as 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, has illustrated the substituent effects on the vibrational spectra and provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis. These properties are crucial for the development of NLO materials (B. Revathi et al., 2017).
Epoxy Systems with Enhanced Water Resistance
The introduction of halogen and trifluoromethyl groups, akin to those in 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline, into epoxy systems has been shown to significantly improve water resistance. A study on N,N-Bis (2, 3-epoxypropyl) aniline and derivatives containing bromo, chloro, and trifluoromethyl groups demonstrated a reduction in water absorption by about half, showcasing the compound's role in enhancing the performance of epoxy resins under water immersion (P. Johncock & G. Tudgey, 1983).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . The hazard statements include H301 (Toxic if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDCLRHYHXERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590217 | |
| Record name | 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | |
CAS RN |
885266-98-8 | |
| Record name | 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-6-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)

![N-[(3-methoxyphenyl)methyl]propan-2-amine](/img/structure/B1602581.png)